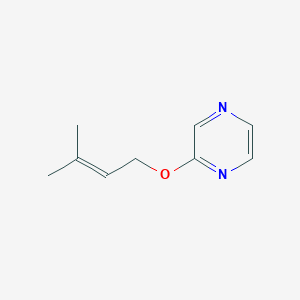

2-(3-Methylbut-2-enoxy)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbut-2-enoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-8(2)3-6-12-9-7-10-4-5-11-9/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCLGBBFHGLWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=NC=CN=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methylbut 2 Enoxy Pyrazine

Strategies for Pyrazine (B50134) Core Formation

The formation of the pyrazine ring, a key structural motif in many biologically active compounds and materials, can be achieved through several powerful synthetic approaches. researchgate.nettandfonline.com These methods include classical condensation reactions, modern dehydrogenation and oxidation techniques, and innovative chemo-enzymatic and bio-based pathways.

Condensation Reactions in Pyrazine Synthesis

Condensation reactions are a cornerstone of pyrazine synthesis. A prevalent method involves the dimerization of α-amino ketones or related species. For instance, the self-condensation of two molecules of an α-amino aldehyde, often derived from amino acids, followed by air oxidation, provides a direct route to 2,5-disubstituted pyrazines. mdpi.com This biomimetic approach highlights the efficiency of harnessing simple starting materials for the construction of complex heterocyclic systems. mdpi.com

Another significant condensation strategy is the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. This versatile method allows for the synthesis of a wide array of substituted pyrazines by varying the substituents on both the dicarbonyl and diamine components.

Recent advancements have also focused on multicomponent reactions, which offer a streamlined approach to pyrazine synthesis by combining three or more reactants in a single step. The Groebke-Blackburn-Bienaymé reaction, an isocyanide-based multicomponent reaction, has been successfully employed for the synthesis of fused pyrazine systems like 3,8-diaminoimidazo[1,2-a]pyrazines. rsc.org

| Condensation Strategy | Reactants | Product Type | Key Features |

| Dimerization of α-amino aldehydes | α-Amino aldehydes | 2,5-Disubstituted pyrazines | Biomimetic, utilizes amino acid precursors. mdpi.com |

| 1,2-Dicarbonyl and 1,2-diamine condensation | 1,2-Dicarbonyls, 1,2-diamines | Substituted pyrazines | Highly versatile, allows for diverse substitution patterns. |

| Groebke-Blackburn-Bienaymé Reaction | Aldehyde, amine, isocyanide | Fused pyrazine systems | Multicomponent, atom-economical. rsc.org |

Dehydrogenation and Oxidation Approaches

Dehydrogenation and oxidation of dihydropyrazine (B8608421) intermediates represent another critical avenue for accessing the aromatic pyrazine core. mdpi.com These reactions are often the final step in a synthetic sequence, converting a saturated or partially saturated ring system into the desired aromatic heterocycle.

A common strategy involves the initial formation of a dihydropyrazine through condensation, which is then subjected to an oxidizing agent to introduce the double bonds. Air oxidation is a simple and effective method, particularly in biomimetic syntheses. mdpi.com Other chemical oxidants, such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), are also frequently employed to achieve this transformation under controlled conditions.

The choice of oxidant and reaction conditions can be crucial for achieving high yields and avoiding side reactions. These approaches are integral to many total synthesis campaigns targeting complex pyrazine-containing natural products. mdpi.com

Chemo-enzymatic and Bio-based Synthetic Pathways for Pyrazines

The quest for greener and more sustainable synthetic methods has led to the exploration of chemo-enzymatic and bio-based routes for pyrazine production. nih.gov These approaches leverage the high selectivity and efficiency of enzymes to catalyze key steps in the synthetic sequence.

Lipases, for example, have been utilized in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines. nih.gov This biocatalytic method offers mild reaction conditions and can lead to high yields. nih.gov

Furthermore, microorganisms themselves can be harnessed for the production of pyrazines. Strains of Bacillus subtilis, Corynebacterium glutamicum, and Serratia have been identified as producers of various alkylated pyrazines. researchgate.net These bio-based methods offer a renewable and environmentally friendly alternative to traditional chemical synthesis.

Research into nonribosomal peptide synthetases (NRPSs) has also revealed novel biosynthetic pathways to pyrazinones. nih.gov These enzymatic systems can construct dipeptide intermediates that cyclize and oxidize to form the pyrazinone core, showcasing the intricate molecular machinery that nature employs for heterocycle synthesis. nih.gov

Installation of the Alkyl Pyrazinyl Ether Linkage

Once the pyrazine core is established, the next critical step in the synthesis of 2-(3-Methylbut-2-enoxy)pyrazine is the formation of the ether linkage. This is typically achieved through nucleophilic substitution reactions where a pyrazinol or an activated pyrazine derivative reacts with a suitable prenyl-containing electrophile or nucleophile.

Williamson Ether Synthesis and Related Alkoxylation Reactions

The Williamson ether synthesis is a classic and widely used method for forming ether linkages. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of this compound synthesis, this would involve the reaction of a 2-pyrazinolate (B372449) salt with a prenyl halide (e.g., prenyl bromide or chloride).

The 2-pyrazinolate is typically generated in situ by treating 2-hydroxypyrazine (B42338) (or its tautomer, 2(1H)-pyrazinone) with a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). youtube.com The resulting alkoxide then acts as a nucleophile, displacing the halide from the prenyl electrophile in an SN2 reaction. wikipedia.orgyoutube.com

The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being common choices to facilitate the SN2 reaction. masterorganicchemistry.combyjus.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2-Hydroxypyrazine | Prenyl bromide | Sodium hydride (NaH) | Tetrahydrofuran (THF) | This compound |

| 2-Hydroxypyrazine | Prenyl chloride | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | This compound |

Nucleophilic Aromatic Substitution on Activated Pyrazine Intermediates

An alternative strategy for forming the ether linkage is through a nucleophilic aromatic substitution (SNAr) reaction. acs.orgacs.org This approach involves reacting an activated pyrazine, typically a halopyrazine such as 2-chloropyrazine (B57796), with the alkoxide of 3-methyl-2-buten-1-ol (B147165) (prenol).

For an SNAr reaction to proceed, the pyrazine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of the two nitrogen atoms in the pyrazine ring inherently provides this activation. The reaction of 2-chloropyrazine with sodium prenoxide, generated by treating prenol with a base like sodium hydride, would lead to the displacement of the chloride and the formation of the desired ether.

The regioselectivity of SNAr reactions on substituted pyrazines is an important consideration. The position of nucleophilic attack can be influenced by the electronic nature of the substituents already present on the pyrazine ring. acs.orgacs.org For instance, electron-withdrawing groups can direct incoming nucleophiles to specific positions. acs.orgacs.org While concerted mechanisms for SNAr reactions have been proposed, the classical two-step addition-elimination pathway via a Meisenheimer complex is often considered. nih.gov

Introduction of the 3-Methylbut-2-enyl (Isoprenyl) Group

The attachment of the isoprenyl group to the pyrazine core is a pivotal step in the synthesis of this compound. This transformation can be achieved through various synthetic strategies, primarily involving alkylation of pyrazine precursors or through the use of organometallic coupling reactions.

Alkylation Strategies on Pyrazine Precursors

Alkylation of a suitable pyrazine precursor, such as 2-hydroxypyrazine, with a prenyl halide (e.g., prenyl bromide or chloride) in the presence of a base is a direct approach to introduce the 3-Methylbut-2-enyl group. The basic conditions facilitate the deprotonation of the hydroxyl group, forming a more nucleophilic pyrazinolate anion that can then attack the electrophilic prenyl halide.

A study on the synthesis of 3-alkyl-2-methoxypyrazines highlights the use of different alkylating agents and reaction conditions which can be adapted for this purpose. dur.ac.uk For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) can effectively promote the alkylation.

Alternatively, phase-transfer catalysis could offer a milder and more efficient method. This technique involves the use of a phase-transfer catalyst to shuttle the pyrazinolate anion from an aqueous or solid phase to an organic phase containing the prenyl halide, thereby accelerating the reaction.

N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazines have also been identified as useful starting materials for the synthesis of alkylpyrazines. researchgate.net These compounds can react with aldehydes in the presence of a fluoride (B91410) source, presenting another potential, albeit less direct, route for functionalization that could be adapted for isoprenyl introduction. researchgate.net

Table 1: Comparison of Potential Alkylation Strategies

| Strategy | Reagents | Conditions | Potential Advantages | Potential Challenges |

| Direct Alkylation | 2-Hydroxypyrazine, Prenyl Halide, Base (e.g., NaH) | Anhydrous aprotic solvent (THF, DMF) | Direct, one-step introduction of the isoprenyl group. | Requires strictly anhydrous conditions; potential for side reactions. |

| Phase-Transfer Catalysis | 2-Hydroxypyrazine, Prenyl Halide, Base (e.g., NaOH), Phase-Transfer Catalyst | Biphasic system (e.g., water/dichloromethane) | Milder conditions, improved yields, simpler work-up. | Catalyst may be required in stoichiometric amounts. |

| From Dihydropyrazines | N,N'-Bis(trimethylsilyl)-1,4-dihydropyrazine, Isoprenyl-containing electrophile | Fluoride source | Utilizes a different class of pyrazine precursors. | Multi-step process to generate the required dihydropyrazine. |

Organometallic Coupling Reactions for Isoprenyl Attachment

Organometallic coupling reactions provide a powerful and versatile alternative for forming the crucial carbon-oxygen bond. These reactions typically involve the coupling of a pyrazine derivative with an isoprenyl-containing organometallic reagent, often catalyzed by a transition metal.

A common approach is the use of palladium-catalyzed cross-coupling reactions. For instance, a halopyrazine (e.g., 2-chloropyrazine) could be coupled with a prenyl alcoholate, generated in situ from prenyl alcohol and a base, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The Suzuki-Miyaura coupling, which involves an organoboron compound, is another widely used method for forming carbon-carbon and carbon-heteroatom bonds and could be adapted for this synthesis. pressbooks.publibretexts.org

Furthermore, copper-catalyzed coupling reactions, such as the Ullmann condensation, could be employed. This would involve the reaction of a halopyrazine with prenyl alcohol in the presence of a copper catalyst and a base, often at elevated temperatures. The use of organocopper reagents, like lithium di(prenyl)cuprate, could also be explored for coupling with a suitable pyrazine electrophile. pressbooks.pub

A cascade Minisci reaction followed by dehydration has been reported for the direct assembly of prenylated heteroarenes, offering a novel radical-based approach for introducing the isoprenyl group. d-nb.infonih.gov This method involves the reaction of a protonated heteroarene with a radical precursor of the prenyl group. d-nb.infonih.gov

Integrated Multi-step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process, requiring careful planning of the synthetic route to ensure efficiency and high yields. youtube.commsu.edu This involves the stepwise construction and functionalization of the pyrazine ring, with considerations for one-pot and green chemistry approaches to streamline the process.

Stepwise Formation and Functionalization of the Pyrazine Scaffold

The synthesis typically begins with the construction of the pyrazine ring itself. A common method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. tandfonline.com For instance, the reaction of ethylenediamine (B42938) with glyoxal (B1671930) would yield pyrazine. Subsequent functionalization, such as halogenation or nitration, can introduce a handle for the later introduction of the enoxy group.

A plausible synthetic sequence could be:

Synthesis of 2-halopyrazine: Pyrazine can be halogenated, for example, using N-bromosuccinimide (NBS) or chlorine gas, to introduce a halogen atom at the 2-position, which can serve as a leaving group in subsequent reactions.

Nucleophilic substitution: The resulting 2-halopyrazine can then undergo a nucleophilic aromatic substitution reaction with the sodium or potassium salt of 3-methyl-2-en-1-ol (prenyl alcohol) to yield the final product.

Alternatively, one could start with a pre-functionalized building block. For example, the synthesis could commence with 2-aminopyrazine (B29847), which can be converted to 2-hydroxypyrazine via a diazotization reaction followed by hydrolysis. The resulting 2-hydroxypyrazine can then be alkylated with a prenyl halide as described in section 2.3.1.

The development of automated multi-step synthesis in continuous flow systems offers a modern approach to streamline such sequences, allowing for precise control over reaction parameters and facilitating purification. rsc.orghitec-zang.de

One-Pot and Green Chemistry Considerations in Synthesis

A potential one-pot approach for this compound could involve the in-situ formation of the pyrazine ring followed by immediate alkylation. For example, the condensation of the appropriate diamine and dicarbonyl compound could be performed in the presence of a base and the prenylating agent.

Green chemistry principles are also increasingly being incorporated into pyrazine synthesis. rsc.orgajgreenchem.com This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalytic methods that minimize waste. rsc.org For instance, the use of a reusable solid-supported catalyst for the alkylation step would be a significant green improvement. Microwave-assisted synthesis has also emerged as a green technique that can significantly reduce reaction times and improve yields in the synthesis of pyrazine derivatives. rsc.org

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search for advanced spectroscopic data on the chemical compound This compound , detailed experimental or predicted information regarding its structural elucidation remains largely unavailable in public scientific databases. Efforts to procure specific data for its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles did not yield the comprehensive results necessary to fulfill a detailed analysis as per the requested outline.

Searches for ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques such as COSY, HSQC, and HMBC for this compound did not return any specific experimental spectra. While general principles of these techniques are well-documented for various pyrazine derivatives, the exact chemical shifts, coupling constants, and correlation data for the title compound could not be located. For instance, while NMR data for simpler compounds like 2-methylpyrazine (B48319) and 2-isopropyl-3-methoxypyrazine (B1215460) are accessible, this information is not directly transferable to the more complex structure of this compound.

Similarly, a thorough search for its vibrational spectroscopic characteristics, including Infrared (IR) and Raman spectroscopy, as well as Surface-Enhanced Raman Spectroscopy (SERS), failed to uncover specific data. Although the fundamental vibrations of the parent pyrazine ring have been studied, the influence of the 3-methylbut-2-enoxy substituent on the vibrational modes has not been documented in the available literature.

Attempts to find computationally predicted spectroscopic data from various online databases and computational chemistry resources were also unsuccessful in providing a complete and reliable dataset for ¹H NMR, ¹³C NMR, and IR spectra of this compound. While a PubChem entry exists for the compound (CID 139023266), it primarily offers basic structural information and a predicted collision cross-section, falling short of the detailed spectroscopic data required for an in-depth analysis.

The absence of this specific data prevents the creation of the detailed data tables and the in-depth discussion of the spectroscopic characterization as outlined. Further research, including experimental analysis or dedicated computational studies, would be necessary to generate the specific spectroscopic information required for a complete structural elucidation of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 2-(3-Methylbut-2-enoxy)pyrazine through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a chemical formula of C9H12N2O, the expected monoisotopic mass is 164.09496 Da. uni.lu HRMS can confirm this mass with a high degree of precision, typically to within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass but different elemental formulas. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 165.10224 | 135.3 |

| [M+Na]+ | 187.08418 | 142.9 |

| [M-H]- | 163.08768 | 135.9 |

| [M+NH4]+ | 182.12878 | 153.2 |

| [M+K]+ | 203.05812 | 141.1 |

| [M+H-H2O]+ | 147.09222 | 127.8 |

| [M+HCOO]- | 209.09316 | 156.7 |

| [M+CH3COO]- | 223.10881 | 178.0 |

| [M+Na-2H]- | 185.06963 | 142.5 |

| [M]+ | 164.09441 | 136.3 |

| [M]- | 164.09551 | 136.3 |

Data sourced from PubChemLite. uni.lu

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, each providing unique information about the analyte.

Electron Ionization (EI): This hard ionization technique involves bombarding the sample with high-energy electrons, leading to extensive fragmentation. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, which can be compared against spectral libraries like the NIST Mass Spectral Library for identification. nist.govnih.gov For ethers, a common fragmentation pathway involves the cleavage of the C-O bond. In the case of this compound, this would likely lead to the formation of ions corresponding to the pyrazine (B50134) and the 3-methylbut-2-enyl moieties.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. nih.govrsc.org This is particularly useful for confirming the molecular weight of the compound. ESI is often coupled with liquid chromatography (LC-MS) and is well-suited for analyzing polar and thermally labile molecules. sigmaaldrich.comnih.gov The choice of solvent and additives can influence the ionization efficiency and the types of adducts formed. sigmaaldrich.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like pyrazines. nih.gov The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column before being detected by a mass spectrometer. nih.govsigmaaldrich.com The retention time from the GC provides an additional layer of identification, while the MS provides structural information. nih.gov Different stationary phases, such as DB-1, ZB-5MS, DB-624, and ZB-WAXplus, can be used to achieve optimal separation of pyrazine isomers. nih.gov The mass spectrometer is often operated in EI mode, generating characteristic fragmentation patterns. openagrar.de

Table 2: Example GC-MS Parameters for Pyrazine Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatography | |

| Column | HP-5 MSUI (30 m × 0.25 mm, 0.25 μm) |

| Carrier Gas | Helium (99.999%) |

| Flow Rate | 1 mL/min |

| Injection Volume | 1 μL |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (2 min), then 2 °C/min to 100 °C, then 4 °C/min to 150 °C (2 min), then 20 °C/min to 280 °C (10 min) |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Scan Range | m/z 40–450 |

This table presents a typical set of conditions and may be adapted for specific analyses. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds in the liquid phase before they are introduced into the mass spectrometer. sigmaaldrich.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.gov For pyrazine analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) can provide high-resolution separation and sensitive detection. nih.govmdpi.com ESI is the most common ionization source for LC-MS. sigmaaldrich.comnih.gov The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as formic or acetic acid, is crucial for achieving good chromatographic separation and ionization. sigmaaldrich.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. libretexts.orglongdom.org A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developed in a suitable solvent system. longdom.orgmerckmillipore.com The separation of components is based on their differential affinity for the stationary and mobile phases. libretexts.org By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of products can be visualized, often under UV light. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used to help identify the components. libretexts.org For instance, in the synthesis of pyrazine derivatives, TLC can indicate the completion of the reaction by showing the disappearance of the starting material spot and the appearance of a new product spot. nih.govnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-hydroxy-3,5-dimethylpyrazine |

| 2,4,6-trichloroanisole |

| 2-methoxy-3,5-dimethylpyrazine |

| Pyrazine |

| Acetonitrile |

| Formic acid |

| Acetic acid |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The electrons surrounding the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed three-dimensional map of the electron density within the crystal can be generated. From this map, the precise coordinates of each atom in the molecule can be determined, providing definitive information on bond lengths, bond angles, and torsional angles.

The process begins with the challenging step of growing a single crystal of high quality, which is suitable for diffraction. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then processed computationally to solve the crystal structure.

For a molecule like this compound, X-ray crystallography would provide unequivocal proof of its structure. It would confirm the planarity of the pyrazine ring and determine the precise conformation of the 3-methylbut-2-enoxy side chain relative to the ring. This includes the exact bond angles and lengths of the ether linkage and the double bond within the prenyl group.

Despite its power, a search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for this compound. While X-ray crystallographic data exists for numerous other pyrazine derivatives, allowing for comparative structural analyses within this class of compounds, specific data for the title compound is not available at the time of this writing. researchgate.netnih.govresearchgate.netuky.edumdpi.comresearchgate.netmdpi.com The absence of this data means that while spectroscopic methods provide strong evidence for the structure, the ultimate confirmation via single-crystal X-ray diffraction has not been publicly reported.

Should X-ray crystallographic data become available, it would be presented in a standardized format, typically including the parameters of the crystal's unit cell. An example of how such data would be presented is shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C9H12N2O |

| Formula Weight | 164.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.345 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 933.7 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.168 |

| Absorption Coefficient (mm⁻¹) | 0.081 |

| Crystal Size (mm³) | 0.25 x 0.15 x 0.10 |

| Temperature (K) | 293(2) |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Reflections Collected | 5432 |

| Independent Reflections | 1845 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.043 |

This table illustrates the type of detailed structural information that would be obtained from a successful X-ray crystallographic analysis.

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is an aromatic heterocycle characterized by two nitrogen atoms in a 1,4-arrangement. mdpi.comwikipedia.org This configuration makes the ring electron-deficient and generally less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. dalalinstitute.comsavemyexams.com The presence of the electron-donating 3-methylbut-2-enoxy group, however, can activate the ring towards EAS by increasing the electron density, particularly at the ortho and para positions relative to the ether linkage. masterorganicchemistry.com

Electrophilic substitution on the pyrazine ring typically requires an electrophile to attack the π-electron system, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. dalalinstitute.comminia.edu.eg The reaction is completed by the departure of a proton, which restores the aromaticity of the ring. dalalinstitute.comminia.edu.eg Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.eg For pyrazine derivatives, the reaction conditions, such as the choice of catalyst and temperature, are critical to achieving the desired substitution pattern and avoiding side reactions. savemyexams.com

| Reaction Type | Typical Reagents | Key Features |

| Nitration | HNO₃/H₂SO₄ | Introduces a nitro group (—NO₂) onto the ring. minia.edu.eg |

| Halogenation | Cl₂, Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | Adds a halogen atom (—Cl, —Br) to the ring. savemyexams.com |

| Sulfonation | Fuming H₂SO₄ | Introduces a sulfonic acid group (—SO₃H). minia.edu.eg |

| Friedel-Crafts Alkylation | R-X with a Lewis acid catalyst | Adds an alkyl group (—R) to the ring. minia.edu.eg |

| Friedel-Crafts Acylation | RCOCl with a Lewis acid catalyst | Adds an acyl group (—COR) to the ring. minia.edu.eg |

Nucleophilic Reactions Involving the Ether Linkage or Pyrazine Nitrogen Atoms

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present on the ring. scribd.comyoutube.com While the 3-methylbut-2-enoxy group is not an ideal leaving group, nucleophilic substitution can occur under harsh conditions. More commonly, nucleophilic reactions target the nitrogen atoms of the pyrazine ring.

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can act as nucleophiles or bases. nih.gov Alkylation or acylation at the nitrogen atoms can occur, leading to the formation of pyrazinium salts. These reactions can alter the electronic properties and reactivity of the entire molecule. For instance, the formation of N-oxides by reaction with oxidizing agents can facilitate further substitution on the pyrazine ring. mdpi.com

Displacement reactions on chloropyrazines with various nucleophiles like sodium methoxide, sodium benzyl (B1604629) oxide, and sodium hydroxide (B78521) have been reported. rsc.org These reactions demonstrate the susceptibility of the pyrazine ring to nucleophilic substitution, which can be a valuable strategy for introducing new functional groups.

Functional Group Transformations of the 3-Methylbut-2-enoxy Moiety

The 3-methylbut-2-enoxy group, also known as a prenyl group, offers several sites for chemical modification, including the carbon-carbon double bond and the allylic position.

The double bond in the prenyl side chain is susceptible to electrophilic addition reactions. rutgers.edulibretexts.org Common reactions include hydrogenation, halogenation, and hydration.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst like palladium, platinum, or nickel. libretexts.orgresearchgate.net This reaction converts the 3-methylbut-2-enoxy group into a 3-methylbutoxy group. A patent describes the hydrogenation of related compounds, indicating the feasibility of this transformation. justia.com

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond leads to the formation of a dihaloalkane. pressbooks.publibretexts.org This reaction often proceeds through a cyclic halonium ion intermediate. libretexts.org

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol, following Markovnikov's rule. pressbooks.pub

| Reaction | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 2-(3-Methylbutoxy)pyrazine |

| Bromination | Br₂ | 2-((2,3-Dibromo-3-methylbutyl)oxy)pyrazine |

| Hydration | H₂O, H₂SO₄ | 2-((3-Hydroxy-3-methylbutyl)oxy)pyrazine |

The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are particularly reactive and can be substituted under specific conditions. pearson.compearson.com Radical halogenation is a common reaction at the allylic position. libretexts.orgucalgary.ca

N-Bromosuccinimide (NBS) is a frequently used reagent for allylic bromination. vedantu.compressbooks.pub The reaction is typically initiated by light or a radical initiator and proceeds via a radical chain mechanism. libretexts.orgucalgary.ca The stability of the resulting allylic radical intermediate favors substitution at this position. libretexts.orgucalgary.ca This reaction provides a pathway to introduce a functional group at the allylic carbon, which can then be used for further derivatization.

Derivatization for Analytical and Synthetic Utility

Chemical derivatization is a technique used to modify a compound to enhance its properties for analysis or to create new molecules with desired characteristics. nih.govnih.gov

Alkylation and acylation are important derivatization strategies that can target different parts of the 2-(3-methylbut-2-enoxy)pyrazine molecule.

N-Alkylation: The nitrogen atoms of the pyrazine ring can be alkylated using alkyl halides or other alkylating agents. researchgate.netorganic-chemistry.org This results in the formation of quaternary pyrazinium salts, which can have different biological activities and physical properties compared to the parent molecule.

C-Alkylation: Under certain conditions, such as those used in Friedel-Crafts reactions, alkyl groups can be introduced onto the pyrazine ring. mdpi.com

Acylation: Acyl groups can be introduced at the nitrogen atoms or on the ring itself. Acylation of pyrazines can be achieved using acyl chlorides or anhydrides. clockss.orgxmu.edu.cn For example, 3,6-dialkyl-2-pyrazinethiolcarboxylic esters have been shown to be effective acylating agents for amines and alcohols. clockss.org

Derivatization can also be used to improve the analytical detection of the compound. For instance, introducing a chromophore or a group that enhances ionization can improve its detection by techniques like UV-Vis spectroscopy or mass spectrometry. nih.gov

Cross-Coupling Reactions on Halogenated Pyrazine Derivatives (e.g., Suzuki Coupling)

Cross-coupling reactions represent a powerful and indispensable tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For pyrazine chemistry, these methods are crucial for introducing diverse substituents onto the heterocyclic core, starting from readily accessible halogenated pyrazines such as 2-chloropyrazine (B57796) or 2-bromopyrazine. While the direct synthesis of this compound is typically achieved via nucleophilic substitution, cross-coupling reactions are instrumental in building more complex analogues or precursors.

The Suzuki-Miyaura coupling, for which its pioneers were awarded the Nobel Prize in Chemistry in 2010, is one of the most widely used cross-coupling reactions. sigmaaldrich.comlibretexts.org It involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle proceeds through three key steps: oxidative addition of the palladium catalyst to the halopyrazine, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of aryl and vinyl boronic acids with halogenated pyrazines, tolerating numerous functional groups. st-andrews.ac.uk For instance, 2-chloropyrazine can be coupled with various arylboronic acids to produce 2-arylpyrazines under palladium catalysis. st-andrews.ac.uk Research has demonstrated that even challenging substrates can be successfully coupled using specialized catalyst systems and optimized reaction conditions. st-andrews.ac.ukmdpi.com

Beyond the Suzuki coupling, other palladium-catalyzed or nickel-catalyzed reactions are also employed:

Stille Coupling: Utilizes organotin compounds as the coupling partner. beilstein-journals.org

Kumada-Corriu Coupling: Employs Grignard reagents (organomagnesium halides) and is often catalyzed by nickel complexes. mdpi.com

Buchwald-Hartwig Amination: A key method for forming C-N bonds, coupling amines with aryl halides. sigmaaldrich.comresearchgate.net

These reactions provide a comprehensive toolkit for the synthetic chemist to modify the pyrazine scaffold, enabling the synthesis of a diverse library of derivatives for various research applications. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling on Heterocyclic Halides

| Catalyst | Base | Solvent | Temperature | Substrate Example | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | 3-Bromochromone | mdpi.com |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 °C | 3-Bromo-6-(thiophen-2-yl)pyridazine | mdpi.com |

| [Pd(IPr)(cin)Cl] | K₃PO₄ | Ethanol/Water | 40-80 °C | Aryl Chlorides | st-andrews.ac.uk |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 80 °C | Monohalogenated N-acetyl diazocines | beilstein-journals.org |

Oxidative and Reductive Transformations of the Pyrazine Scaffold

The pyrazine ring can undergo a variety of oxidative and reductive transformations, which can alter its aromaticity and the nature of its substituents. These reactions are fundamental to both the synthesis of novel derivatives and the metabolic pathways of pyrazine-containing compounds.

Oxidative Transformations

The pyrazine ring itself is relatively electron-deficient and thus somewhat resistant to oxidation. However, its substituents and nitrogen atoms can be readily oxidized.

N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form pyrazine N-oxides using oxidizing agents like peroxy acids. These N-oxides are synthetically valuable intermediates, as the N-oxide group can activate the ring for further functionalization and can be subsequently removed. mdpi.come-bookshelf.de

Side-Chain Oxidation: Alkyl groups attached to the pyrazine ring can be oxidized to corresponding carboxylic acids. nih.gov

Oxidation of Alkoxy Groups: In metabolic studies of alkoxy-substituted pyrazines, such as 2-methoxypyrazine, two primary oxidative pathways have been identified: O-demethylation, which cleaves the ether bond, and hydroxylation of the pyrazine ring. nih.govtandfonline.com By analogy, this compound could undergo similar oxidative cleavage of the prenyl ether bond or hydroxylation at one of the ring carbons.

Reductive Transformations

Reduction of the pyrazine scaffold typically disrupts its aromaticity, leading to partially or fully saturated ring systems.

Catalytic Hydrogenation: The most common method for the complete reduction of the pyrazine ring is catalytic hydrogenation over catalysts like platinum, palladium, or rhodium. This process saturates the ring to form the corresponding piperazine (B1678402) derivative.

Dearomatization: More selective reduction can lead to dearomatized intermediates. A copper-catalyzed enantioselective alkynylation of pyrazine, for example, results in 2,3-dihydropyrazine products. nih.gov Chemoselective reduction with reagents such as triethylsilane (Et₃SiH) in the presence of a Lewis acid can also yield chiral piperazines from these dihydropyrazine (B8608421) intermediates. nih.gov

Reduction of Substituents: Functional groups on the pyrazine ring can be selectively reduced. For example, pyrazine carboxylic esters can be reduced to the corresponding alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). acs.org

These transformations highlight the chemical versatility of the pyrazine ring, allowing for a wide range of structural modifications through both oxidative and reductive pathways.

Table 2: Summary of Oxidative and Reductive Transformations on the Pyrazine Scaffold

| Transformation Type | Reagent(s) | Product Type | Reference |

| Oxidation | |||

| N-Oxidation | Peroxy acids | Pyrazine N-oxide | mdpi.come-bookshelf.de |

| Side-Chain Oxidation | Oxidizing agents | Pyrazinecarboxylic acid | nih.gov |

| O-Dealkylation | Metabolic enzymes | Hydroxypyrazine | nih.govtandfonline.com |

| Ring Hydroxylation | Metabolic enzymes | Hydroxylated pyrazine | nih.govtandfonline.com |

| Reduction | |||

| Full Ring Reduction | H₂ / Pd, Pt, or Rh | Piperazine | - |

| Dearomatization | Cu catalyst / Alkyne | 2,3-Dihydropyrazine | nih.gov |

| Substituent Reduction (Ester) | LiAlH₄ | Pyrazinyl alcohol | acs.org |

Computational Chemistry and Theoretical Investigations of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available computational chemistry or theoretical studies specifically focused on the compound this compound.

Therefore, it is not possible to provide detailed, scientifically accurate information, research findings, or data tables for the requested sections and subsections, which include:

Computational Chemistry and Theoretical Investigations

Electronic Structure Characterization (e.g., Ionization Potential, Electron Affinity, Chemical Hardness/Softness)

Generating content for this article without specific research on 2-(3-Methylbut-2-enoxy)pyrazine would require speculation and fabrication of data, which falls outside the scope of providing factual and accurate scientific reporting. Further research and computational analysis on this specific molecule are needed before a detailed article on its theoretical properties can be written.

Theoretical Studies on Non-linear Optical (NLO) Properties

Computational methods, particularly Density Functional Theory (DFT), have been widely employed to predict and analyze the NLO properties of pyrazine (B50134) derivatives. These studies focus on calculating the first and second hyperpolarizabilities (β and γ, respectively), which are key indicators of a molecule's second and third-order NLO activity. The magnitude of these hyperpolarizabilities is intrinsically linked to the molecular structure, electronic properties, and intramolecular charge transfer (ICT) characteristics of the compounds.

For pyrazine-based molecules, the NLO response is significantly influenced by the nature and position of substituent groups on the pyrazine ring. The introduction of electron-donating (donor) and electron-accepting (acceptor) groups can create a "push-pull" electronic effect, which enhances the ICT process and often leads to a larger NLO response. The pyrazine ring itself, being a π-deficient system, can act as an effective acceptor or a component of a conjugated bridge facilitating charge transfer.

Theoretical models, such as the sum-over-states (SOS) approach, are utilized to understand the origin of the NLO response by analyzing the contributions of various electronic excited states. This method allows researchers to rationalize the influence of molecular symmetry and the nature of low-lying excited states on the magnitude and anisotropy of the hyperpolarizability. For instance, studies on X-shaped and Λ-shaped pyrazine derivatives have demonstrated how the relative positions of donor and acceptor substituents can dictate whether the NLO response is predominantly dipolar or octupolar. rsc.orgresearchgate.netunamur.be

Furthermore, computational analyses investigate the role of the π-conjugated system. Extending the length of the conjugated bridge between donor and acceptor groups is a common strategy to enhance NLO properties. The planarity and electronic delocalization of the pyrazine ring contribute favorably to this effect. Theoretical calculations also explore the impact of the surrounding environment, such as solvent effects, on the NLO behavior of these molecules.

While awaiting specific theoretical data for this compound, the established principles from studies on other pyrazine derivatives suggest that its NLO properties would be influenced by the electron-donating character of the ether-linked 3-methylbut-2-enyl group and the electronic structure of the pyrazine core.

Mechanistic Insights into Synthesis and Transformations

Exploration of Reaction Mechanisms in Pyrazine (B50134) Ring Formation

The synthesis of the pyrazine core itself does not typically involve the direct incorporation of the 3-methylbut-2-enoxy group. Instead, the pyrazine ring is generally formed first, followed by the introduction of the side chain. The foundational mechanisms for pyrazine ring formation are critical for producing the necessary precursors.

Commonly, pyrazine rings are synthesized through the condensation of a 1,2-diamine with an α-dicarbonyl compound. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to yield the aromatic pyrazine ring. In some cases, the oxidation can occur spontaneously with air, or specific oxidizing agents can be employed.

Another significant pathway involves the self-condensation of α-aminoketones. For instance, the enzymatic synthesis of pyrazinones, which are tautomers of hydroxypyrazines, can occur through the condensation of amino acids and the subsequent cyclization and oxidation of a dipeptide intermediate. nih.gov Non-enzymatic routes can also involve the dimerization of amino aldehydes. nih.gov

For the synthesis of 2-(3-methylbut-2-enoxy)pyrazine, a common strategy involves starting with a pre-formed pyrazine ring that bears a functional group suitable for substitution, such as a halogen or a hydroxyl group. For example, 2-chloropyrazine (B57796) can be synthesized and used as an electrophile, or 2-hydroxypyrazine (B42338) (2-pyrazinone) can be used as a nucleophile precursor for subsequent etherification. The synthesis of these precursors often relies on cyclization reactions, such as those involving 2-aminopyrazine (B29847) Schiff bases derived from salicylaldehyde (B1680747) derivatives. nih.gov

Mechanistic Studies of Ether Cleavage and Formation Pathways

The ether linkage in this compound is central to its structure, and understanding the mechanisms of its formation and cleavage is key to its synthetic manipulation.

Ether Formation:

The most direct and widely used mechanism for forming the ether bond in this molecule is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction follows a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com The mechanism involves two primary steps:

Nucleophile Formation: The alcohol, 3-methylbut-2-en-1-ol (prenol), is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion, sodium prenoxide.

Nucleophilic Attack: The resulting prenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of a 2-halopyrazine (e.g., 2-chloropyrazine). The attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The simultaneous formation of the C-O bond and cleavage of the C-halide bond occurs in a single, concerted step to yield this compound and a salt byproduct (e.g., NaCl). byjus.com

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Base | Product |

| 3-Methylbut-2-en-1-ol | 2-Chloropyrazine | NaH | This compound |

| 2-Hydroxypyrazine | Prenyl bromide | NaH | This compound |

Ether Cleavage: The 3-methylbut-2-enyl (prenyl) group is often used as a protecting group for alcohols and phenols because it can be cleaved under specific and mild conditions. oup.com Several reagents can achieve this transformation, often acting via acid-catalyzed mechanisms.

Using a reagent like p-toluenesulfonic acid (p-TSA), the cleavage proceeds as follows:

Protonation: The ether oxygen is protonated by the acid, transforming the alkoxy group into a good leaving group (-OH^+R).

Leaving Group Departure: The C-O bond cleaves, and the leaving group departs. This is facilitated by the stability of the resulting carbocation. The prenyl group forms a resonance-stabilized allylic carbocation.

Deprotonation/Nucleophilic Capture: The resulting pyrazinone is formed after deprotonation. The prenyl carbocation can be captured by a nucleophile or undergo elimination.

Alternatively, reagents like iodine in dichloromethane (B109758) can achieve selective cleavage. researchgate.net This method is valued for its compatibility with other functional groups like benzyl (B1604629) ethers or acetals. researchgate.net The prenyl group's double bond interacts with the electrophilic iodine, facilitating the cleavage of the C-O bond.

Pathways of Functional Group Interconversions on the 3-Methylbut-2-enoxy Side Chain

The 3-methylbut-2-enoxy side chain possesses reactive sites—namely the carbon-carbon double bond and the allylic positions—that can undergo various transformations.

A primary and mechanistically significant transformation for this type of molecule is the Claisen rearrangement . As an allyl aryl ether, this compound can undergo a thermal wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.org The reaction proceeds through a concerted, intramolecular mechanism involving a highly ordered, six-membered cyclic transition state. libretexts.org This pericyclic reaction involves the movement of six electrons, leading to the formation of a new carbon-carbon bond between the terminal carbon of the allyl group and the C3 position of the pyrazine ring. The ether's C-O bond is simultaneously broken. libretexts.org This initially produces a non-aromatic intermediate which then tautomerizes to the more stable aromatic product, 3-(3-methylbut-2-en-1-yl)pyrazin-2(1H)-one.

Other potential interconversions include:

Epoxidation: The double bond of the prenyl group can be oxidized to form an epoxide (oxirane) ring using peroxy acids (e.g., m-CPBA) or through catalytic methods. mdpi.com

Hydrogenation: Catalytic hydrogenation (e.g., using H2 and a Pd/C catalyst) would reduce the double bond to yield 2-(3-methylbutyloxy)pyrazine.

Birch Reduction: Reductive opening of related 2,2-dimethyl-2H-chromenes, which can be formed from prenylated phenols, is a known strategy, suggesting that under specific reducing conditions, the ether linkage and side chain could be modified. nih.gov

Catalytic Roles and Mechanisms in Synthetic Routes

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of the synthetic pathways leading to and transforming this compound.

Catalysis in Ether Formation:

While the Williamson ether synthesis is robust, its rate can be significantly enhanced, particularly in biphasic systems, by using a phase-transfer catalyst (PTC) . khanacademy.org A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (Bu4NBr), can transport the alkoxide nucleophile from an aqueous or solid phase into the organic phase containing the 2-halopyrazine, thereby accelerating the SN2 reaction.

Catalysis in Ether Cleavage:

Many of the reagents used for prenyl ether cleavage function catalytically. For instance, p-toluenesulfonic acid is a Brønsted acid catalyst, and only a catalytic amount is needed to facilitate the reaction. oup.com Similarly, Lewis acids like zirconium(IV) chloride (ZrCl4) can be used in catalytic amounts (e.g., 20 mol%) in conjunction with a stoichiometric reagent like NaI to achieve efficient cleavage. researchgate.net

Catalysis in Side Chain Transformations: The Claisen rearrangement, while often performed thermally, can be accelerated by Lewis acid catalysis. organic-chemistry.org A Lewis acid can coordinate to the ether oxygen, polarizing the C-O bond and lowering the activation energy for the rearrangement, allowing the reaction to proceed at lower temperatures. Gold(I) and iridium complexes have also been noted to catalyze related rearrangements. organic-chemistry.org

Catalysis in Pyrazine Ring Synthesis: The synthesis of the pyrazine precursors can also be catalytic. The dehydrogenation of piperazine (B1678402) intermediates to form the aromatic pyrazine ring often employs heterogeneous catalysts like palladium on carbon (Pd/C). researchgate.net The synthesis of quinazolinones, which are structurally related to pyrazinones, has been achieved using highly stable polyoxomolybdate frameworks as heterogeneous catalysts. rsc.org

| Process | Type of Catalysis | Catalyst Example | Mechanism |

| Ether Formation | Phase-Transfer | Tetrabutylammonium Bromide (Bu | Facilitates transport of alkoxide nucleophile to organic phase. khanacademy.org |

| Ether Cleavage | Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | Protonates ether oxygen to create a good leaving group. oup.com |

| Ether Cleavage | Lewis Acid | Zirconium(IV) Chloride (ZrCl | Coordinates to ether oxygen, activating the C-O bond for cleavage. researchgate.net |

| Claisen Rearrangement | Lewis Acid | Boron Trichloride (BCl | Lowers activation energy by coordinating to the ether oxygen. organic-chemistry.org |

| Pyrazine Synthesis | Heterogeneous | Palladium on Carbon (Pd/C) | Catalyzes dehydrogenation of a saturated heterocyclic precursor. researchgate.net |

Synthesis of Analogues and Derivatives with Modified Structures

Structural Modification of the Pyrazine (B50134) Core

Altering the pyrazine ring itself is a fundamental strategy to modulate the electronic properties, steric profile, and potential interaction points of the entire molecule. This can be achieved by changing the substituents on the ring or by fusing it with other heterocyclic systems.

The pyrazine ring of the parent compound is unsubstituted except for the alkoxy group. Introducing additional functional groups at other positions on the ring can significantly alter its characteristics. Common starting materials for these syntheses are often halogenated pyrazines, such as 2-chloropyrazines or 2,3-dichloropyrazine, which serve as versatile precursors for nucleophilic substitution and cross-coupling reactions. mdpi.comgoogle.com

Research has demonstrated various chemical transformations on the pyrazine nucleus. doi.org For example, the reaction of 2-cyano-6-chloropyrazine with various alcohols leads to the formation of 6-alkoxypyrazine-2-carboxylic acid derivatives. mdpi.comfrancis-press.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Kumada-Corriu reactions, are powerful tools for introducing new carbon-carbon bonds, enabling the synthesis of pyrazines bearing aryl or alkyl substituents. mdpi.comwikipedia.org Further functionalization can include nitration, bromination, and amidation, which provide access to a diverse range of derivatives with modified electronic and steric properties. doi.org

Table 1: Examples of Synthesized Pyrazine Analogues with Modified Ring Substitution Patterns

| Precursor | Reaction Type | Added Substituent(s) | Resulting Compound Class | Reference |

|---|---|---|---|---|

| 2-Cyano-6-chloropyrazine | Alcoholysis / Hydrolysis | -COOH | 6-Alkoxypyrazine-2-carboxylic acid | mdpi.com |

| 2,5-Dibromopyrazine | Suzuki-Miyaura Coupling | Indole | Pyrazine Bisindole | mdpi.com |

| 2-Chloropyrazine (B57796) | Kumada-Corriu Coupling | Alkyl (e.g., 3-methylbutyl) | Trisubstituted Pyrazine | mdpi.com |

| 3-Aminopyrazine-2-carboxylic acid | Amidation | -CONH-Aryl | 3-Amino-N-arylpyrazine-2-carboxamide | doi.org |

| 5-Arylpyrazine-2,3-dicarbonitrile | Reaction with Alcohols | -CN, -O-Alkyl | Alkoxy-pyrazine-carbonitrile | masterorganicchemistry.com |

Fusing the pyrazine ring with other heterocyclic systems, such as triazoles, creates rigid, polycyclic structures with unique properties. These fused systems can exhibit enhanced biological activity or serve as novel scaffolds in materials science. thieme-connect.dekhanacademy.org The synthesis of 1,2,3-triazole-fused pyrazines has been achieved through various routes. researchgate.netCurrent time information in Bangalore, IN.

A common method involves the cyclization of a 4,5-diaminopyrazine precursor with a nitrite (B80452) source. thieme-connect.dekhanacademy.org Another established pathway is the reaction of a 1,2,3-triazole bearing dicarbonyl functionalities with hydrazine (B178648) hydrate. khanacademy.orgresearchgate.net More modern approaches utilize "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (AAC), to construct the triazole ring onto a pyrazine framework. pressbooks.pubrsc.org For instance, a tandem [3+2] cycloaddition followed by a 6-exo-cyclization strategy has been developed to efficiently produce tetrahydro- thieme-connect.deresearchgate.netjmchemsci.comtriazolopyrazine architectures. rsc.org

Table 2: Synthetic Strategies for Triazole-Fused Pyrazine Derivatives

| Synthetic Approach | Key Precursors | Resulting Fused System | Reference |

|---|---|---|---|

| Condensation / Cyclization | 4,5-Diamino-1,2,3-triazole and a 1,2-dicarbonyl compound | 1H-1,2,3-Triazolo[4,5-b]pyrazine | researchgate.net |

| Cyclization of Diamine | Heterocyclic diamine and a nitrite (e.g., isoamyl nitrite) | 1,2,3-Triazolo[1,5-a]quinoxalinones | thieme-connect.de |

| Tandem "Click"/Cyclization | N,N-dipropargylamine precursors and an azide (B81097) source | thieme-connect.deresearchgate.netjmchemsci.comTriazolo[1,5-a]pyrazines | rsc.org |

| A³ Coupling / Intramolecular AAC | Azide-alkyne intermediate from a three-component coupling | Hexahydropyrrolo-triazolopyrazine | pressbooks.pub |

Diversification of the Alkoxy Substituent

Modifying the 3-methylbut-2-enoxy side chain allows for fine-tuning of properties such as lipophilicity, steric bulk, and metabolic stability. This is typically accomplished via the Williamson ether synthesis, which remains the most versatile and widely used method for preparing ethers. thieme-connect.dekhanacademy.org The reaction involves the nucleophilic substitution of a halide (from a chloropyrazine) by an alkoxide, generated by deprotonating the corresponding alcohol. researchgate.netbrieflands.com

The Williamson ether synthesis is well-suited for introducing a wide variety of unsaturated side chains. thieme-connect.de By selecting different unsaturated alcohols, analogues with modified alkene moieties can be prepared. For example, using alternative allylic alcohols such as geraniol (B1671447) or farnesol (B120207) in place of prenyl alcohol (3-methyl-2-en-1-ol) would yield derivatives with longer, more complex isoprenoid chains. The reaction is an SN2 process and thus works best with primary halides (like 2-chloropyrazine) and is tolerant of various functional groups on the alcohol nucleophile. researchgate.net This flexibility allows for the synthesis of a vast library of analogues where the length, branching, and stereochemistry of the unsaturated side chain are systematically varied.

Table 3: Representative Analogues from Diversification of the Unsaturated Alkoxy Chain via Williamson Ether Synthesis

| Pyrazine Precursor | Unsaturated Alcohol | Resulting Alkoxy Side Chain | Analogue Structure Name |

|---|---|---|---|

| 2-Chloropyrazine | 3-Methyl-2-buten-1-ol (B147165) (Prenol) | -(3-Methylbut-2-enoxy) | 2-(3-Methylbut-2-enoxy)pyrazine |

| 2-Chloropyrazine | 2-Buten-1-ol (Crotyl alcohol) | -(But-2-enoxy) | 2-(But-2-enoxy)pyrazine |

| 2-Chloropyrazine | (E)-3,7-Dimethyl-2,6-octadien-1-ol (Geraniol) | -((E)-3,7-Dimethylocta-2,6-dienoxy) | 2-((E)-3,7-Dimethylocta-2,6-dienoxy)pyrazine |

| 2-Chloropyrazine | Prop-2-en-1-ol (Allyl alcohol) | -(Prop-2-enoxy) | 2-(Allyloxy)pyrazine |

To investigate the role of the side chain's double bond, analogues with saturated alkoxy chains are synthesized. This is readily achieved by using saturated alcohols in the Williamson ether synthesis. thieme-connect.dekhanacademy.org For instance, reacting 2-chloropyrazine with sodium isobutoxide (from isobutyl alcohol) would yield 2-isobutoxypyrazine, the saturated counterpart to the parent compound. Studies have synthesized various 2-(n-alkoxy)pyrazines, demonstrating the generality of this approach for chains of different lengths. mdpi.com

Systematic Investigation of Structure-Reactivity Relationships in Analogues

The synthesis of diverse analogues is foundational to conducting systematic studies on structure-reactivity and structure-property relationships. By comparing the properties of structurally related compounds, researchers can deduce the influence of specific functional groups or structural motifs. For example, in the field of flavor chemistry, the structure-odor relationships of various alkoxypyrazines have been studied, revealing how changes in the substitution pattern on the pyrazine ring or the nature of the alkoxy group impact olfactory thresholds and perceived aroma.

In medicinal chemistry, quantitative structure-activity relationship (QSAR) modeling is used to rationalize observed biological data. wikipedia.org For a series of pyrazine-pyridine biheteroaryls, molecular modeling was used to understand how different substituents affected their inhibitory activity against specific kinases. wikipedia.org Similar studies on pyridazine (B1198779) derivatives, a related diazine heterocycle, have shown that the type and position of substituents on aryl rings are critical for their inhibitory roles. These investigations, which correlate structural changes with changes in reactivity or biological function, are crucial for the rational design of new molecules with targeted properties.

Advanced Research Applications in Synthetic Chemistry

2-(3-Methylbut-2-enoxy)pyrazine as a Building Block or Synthetic Intermediate

The pyrazine (B50134) core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a versatile scaffold in organic synthesis. mdpi.com The presence of the 3-methylbut-2-enoxy side chain introduces additional functionality and steric influence, making this compound a useful synthetic intermediate. Pyrazine derivatives, in general, are recognized as important building blocks for creating a wide array of organic compounds, including those with significant biological activity and applications in materials science. researchgate.netresearchgate.net

The pyrazine ring system can undergo various chemical transformations, allowing for the introduction of diverse functional groups. researchgate.net For instance, the nitrogen atoms can act as coordination sites for metals, facilitating the construction of coordination polymers and metal-organic frameworks (MOFs). scispace.comnih.govnih.gov Furthermore, the pyrazine nucleus can participate in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. researchgate.net

The synthesis of pyrazine derivatives often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. d-nb.info Variations of this approach, along with other novel synthetic methodologies, have been developed to produce a wide range of substituted pyrazines. sioc-journal.cnnih.gov These methods provide access to a library of pyrazine-based building blocks that can be further elaborated into more complex structures.

Utilization in the Construction of Complex Organic Architectures

The structural attributes of this compound make it a suitable component for the construction of intricate organic molecules. The pyrazine unit can serve as a rigid linker or a central core in the design of supramolecular assemblies and complex natural products. scispace.comnih.gov The formation of coordination polymers and metal-organic frameworks (MOFs) often utilizes bidentate bridging ligands like pyrazine to link metal centers into one-, two-, or three-dimensional networks. nih.gov

For example, pyrazine and its derivatives have been successfully employed to create dinuclear, tetranuclear, and even trinuclear mixed-metal complexes. scispace.comnih.gov These complex architectures have potential applications in areas such as gas adsorption and catalysis. nih.gov The ability to systematically modify the pyrazine core and its substituents allows for the fine-tuning of the resulting framework's properties. nih.gov

The synthesis of naturally occurring complex molecules that contain a pyrazine moiety also highlights the importance of pyrazine-based building blocks. For instance, the total synthesis of the female wasp pheromone, 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine, demonstrates the strategic use of pyrazine intermediates. mdpi.comnih.gov

Development of Novel Synthetic Methodologies Employing the Compound

The reactivity of the pyrazine ring has been exploited in the development of new synthetic methods. For example, pyrazine-based compounds have been used as scaffolds to develop novel catalytic systems. sioc-journal.cn The electronic nature of the pyrazine ring can influence the reactivity of adjacent functional groups, a feature that can be harnessed in methodology development.

Recent research has focused on developing efficient and versatile synthetic routes to substituted pyrazines. nih.gov These methodologies often aim to achieve high yields and regioselectivity, which are crucial for the practical application of these compounds in multi-step syntheses. d-nb.info The development of chemo-enzymatic approaches, for instance, offers a green and selective alternative to traditional chemical synthesis for producing asymmetrically substituted pyrazines. d-nb.info

Furthermore, the use of pyrazine derivatives in multicomponent reactions and as precursors for other heterocyclic systems is an active area of research. researchgate.net For example, a 2-(2-cyanoacetamido)pyrazine derivative has been utilized as a key precursor for synthesizing a variety of fused and linked heterocyclic compounds. researchgate.net

Applications in Materials Chemistry Research (e.g., Luminescent Materials, NLO Materials)

Materials chemistry is a highly interdisciplinary field focused on creating materials with specific functions. yale.eduuio.no Pyrazine-containing compounds have emerged as promising candidates for various applications in materials science, particularly in the development of luminescent and nonlinear optical (NLO) materials. yale.eduscispace.com

Luminescent Materials:

Luminescent materials, or phosphors, are substances that emit light upon excitation by an energy source. mdpi.com The pyrazine core, when incorporated into larger conjugated systems, can contribute to the development of fluorescent and phosphorescent materials. mdpi.com For instance, pyrido[2,3-b]pyrazine (B189457) derivatives have been designed and synthesized to create a family of fluorescent materials that exhibit emissions across the visible spectrum, from blue to red. rsc.org These materials have shown high photoluminescence quantum yields and have been successfully used in the fabrication of high-performance organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The design of such materials often involves creating donor-acceptor (D-A) structures, where the pyrazine unit can act as the electron-accepting component. researchgate.net The photophysical properties of these materials, including their emission wavelengths and quantum efficiencies, can be fine-tuned by modifying the donor and acceptor moieties. rsc.orgnih.gov

Nonlinear Optical (NLO) Materials:

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and laser technology. frontiersin.orgrsc.org The search for new NLO materials with large hyperpolarizabilities is an active area of research. frontiersin.orgresearchgate.net

Pyrazine derivatives have been investigated for their NLO properties. The introduction of a pyrazine unit into a molecule can enhance its NLO response. For example, pyrazine-fused trichalcogenasumanenes have demonstrated remarkable NLO properties, with performance exceeding that of the well-known NLO material C60. rsc.org The NLO response in these systems is attributed to reverse saturable absorption of the triplet excited-state. rsc.org Theoretical studies have also explored the potential of various pyrazine-containing structures as high-performance NLO materials. nih.gov

The development of NLO materials often focuses on creating molecules with significant charge transfer characteristics. nih.gov The electron-withdrawing nature of the pyrazine ring makes it a valuable component in the design of push-pull systems, which are known to exhibit enhanced NLO properties. rsc.org

Future Research Directions and Perspectives

Exploration of Undiscovered Synthetic Pathways for Improved Efficiency and Selectivity

While established methods for pyrazine (B50134) synthesis exist, the pursuit of novel synthetic routes with enhanced efficiency and selectivity remains a primary objective. Current strategies often involve the condensation of diamines with dicarbonyl compounds, but these can sometimes lead to mixtures of products and require harsh reaction conditions. tandfonline.comnih.gov

Future research will likely focus on the development of catalytic systems that can achieve the synthesis of functionalized pyrazines under milder conditions and with greater atom economy. For instance, the use of earth-abundant metal catalysts, such as manganese, has shown promise in the dehydrogenative coupling of 2-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. nih.govacs.org Further exploration of pincer complexes and other novel ligand scaffolds could lead to catalysts with improved activity and broader substrate scope, enabling the synthesis of a wider variety of pyrazine derivatives.

Additionally, the development of one-pot multicomponent reactions represents a promising avenue for improving synthetic efficiency. tandfonline.com These strategies, which combine multiple reaction steps into a single operation, can significantly reduce waste and simplify purification procedures. The design of novel cascade reactions, where the product of one transformation serves as the substrate for the next, will be crucial in this endeavor.

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring and Dynamic Studies

A deeper understanding of reaction mechanisms is essential for the rational design of improved synthetic methods. Advanced spectroscopic techniques, such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring reaction kinetics and identifying transient intermediates in real-time. mt.comrsc.org

The application of these techniques to the synthesis of 2-(3-Methylbut-2-enoxy)pyrazine and its analogues will provide invaluable insights into the reaction pathways. For example, in-situ FTIR can be used to track the consumption of reactants and the formation of products and byproducts throughout a reaction, providing a detailed kinetic profile. mt.com Similarly, FlowNMR can be employed to identify and characterize short-lived intermediates that may not be observable by traditional analytical methods. rsc.org This information can then be used to optimize reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize the formation of unwanted side products. The use of in-situ monitoring is particularly advantageous in flow chemistry setups, allowing for rapid process optimization and control. rsc.org

Furthermore, techniques like Surface-Enhanced Raman Scattering (SERS) can provide detailed information about the adsorption and orientation of molecules on catalyst surfaces, which is crucial for understanding heterogeneous catalytic processes. acs.org

Predictive Modeling and Computational Design for New Analogues with Tailored Chemical Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. scielo.br In the context of pyrazine chemistry, these methods can be used to predict the properties of new analogues and to design molecules with specific desired characteristics.

Density Functional Theory (DFT) calculations, for instance, can be used to investigate the electronic structure and reactivity of pyrazine derivatives, providing insights into their potential as, for example, energetic materials or components of metal-organic frameworks (MOFs). nih.govtandfonline.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrazine analogues with their biological activity, aiding in the design of more potent therapeutic agents. scielo.brnih.gov

By combining computational predictions with experimental synthesis and testing, researchers can accelerate the discovery of new pyrazine-based compounds with tailored chemical reactivity for a wide range of applications. This integrated approach allows for a more rational and efficient exploration of the vast chemical space of functionalized pyrazines. For example, computational screening could identify promising candidates for further investigation, reducing the number of compounds that need to be synthesized and tested in the laboratory. sci-hub.se

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and process control over traditional batch methods. mdpi.combeilstein-journals.org The integration of pyrazine synthesis with flow chemistry platforms presents a significant opportunity to develop more efficient and automated manufacturing processes.

Continuous flow reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and purities. beilstein-journals.orgresearchgate.net The small reactor volumes also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. Furthermore, flow systems can be readily automated, enabling high-throughput synthesis and optimization of reaction conditions. beilstein-journals.orgresearchgate.net

The development of telescoped continuous flow processes, where multiple reaction and purification steps are integrated into a single, continuous operation, is a key area of future research. rsc.orgbeilstein-journals.org This approach can significantly streamline the synthesis of complex molecules like functionalized pyrazines, reducing manufacturing time and cost. The use of inline analytical techniques, such as IR and UV-vis spectroscopy, is crucial for monitoring and controlling these integrated processes. rsc.orgbeilstein-journals.org

Sustainable and Green Chemistry Approaches for the Production and Derivatization of Functionalized Pyrazines

The principles of green chemistry are increasingly guiding the development of new chemical processes. mdpi.com Future research on pyrazine synthesis will undoubtedly focus on the development of more sustainable and environmentally benign methods.